molecular formula C15H12FNO3 B5660670 METHYL 4-(4-FLUOROBENZAMIDO)BENZOATE

METHYL 4-(4-FLUOROBENZAMIDO)BENZOATE

Cat. No.: B5660670
M. Wt: 273.26 g/mol
InChI Key: JHIVGAZTQWZYAC-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorobenzamido)benzoate: is an organic compound with the molecular formula C15H12FNO3 It is a derivative of benzoic acid and is characterized by the presence of a fluorobenzamido group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-fluorobenzamido)benzoate typically involves the reaction of 4-fluorobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-fluorobenzamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution: Formation of substituted benzamido derivatives.

    Reduction: Formation of 4-(4-fluorobenzylamino)benzoate.

    Hydrolysis: Formation of 4-(4-fluorobenzamido)benzoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 4-(4-fluorobenzamido)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the interactions of fluorinated aromatic compounds with biological macromolecules. It is also employed in the development of fluorescent probes and imaging agents.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorobenzamido)benzoate involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 4-aminobenzoate
  • 4-fluorobenzamide

Comparison: Methyl 4-(4-fluorobenzamido)benzoate is unique due to the presence of both a fluorobenzamido group and a benzoate ester. This dual functionality imparts distinct chemical and biological properties compared to its similar compounds. For instance, methyl 4-fluorobenzoate lacks the amido group, which limits its ability to form hydrogen bonds. Similarly, methyl 4-aminobenzoate does not possess the fluorine atom, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 4-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVGAZTQWZYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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